molecular formula C10H7NO2S B1453010 4-(Thiophen-3-YL)nicotinic acid CAS No. 1261957-67-8

4-(Thiophen-3-YL)nicotinic acid

Cat. No.: B1453010
CAS No.: 1261957-67-8
M. Wt: 205.23 g/mol
InChI Key: GHKSDGLKJMRIDL-UHFFFAOYSA-N
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Description

4-(Thiophen-3-YL)nicotinic acid is a compound with a molecular weight of 205.24 . Its IUPAC name is 4-(3-thienyl)nicotinic acid . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h1-6H, (H,12,13) .


Synthesis Analysis

The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of this compound is based on its InChI code . The structure of compounds 4a, b was proved by X-ray structural analysis .


Chemical Reactions Analysis

Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles . The nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring are reviewed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.24 . Its IUPAC name is 4-(3-thienyl)nicotinic acid . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h1-6H, (H,12,13) .

Scientific Research Applications

Fungicidal Activity

Research on N-(thiophen-2-yl) nicotinamide derivatives, which share structural similarities with 4-(Thiophen-3-yl)nicotinic acid, has shown significant fungicidal activities. These compounds were synthesized by combining nicotinic acid with thiophene, exhibiting higher activity against cucumber downy mildew than commercial fungicides, suggesting their potential as lead compounds for developing new fungicides (Wu et al., 2022).

Vasorelaxation and Antioxidation Properties

The study of thionicotinic acid derivatives, which are structurally related to this compound, demonstrated vasorelaxant and antioxidative activities. These compounds showed dose-dependent vasorelaxation in rat thoracic aorta and exhibited antioxidant properties in assays, indicating their potential therapeutic applications (Prachayasittikul et al., 2010).

Separation and Recovery in Industry

In an industrial context, nicotinic acid separation using reactive extraction with organophosphorus solvating extractants demonstrated an intensified recovery process, which could have implications for its production in the food, pharmaceutical, and biochemical industries (Kumar et al., 2008).

Synthesis and Material Science Applications

The synthesis of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers explored the electrochemical properties and potential applications in organic electronics. This work underlines the material science applications of thiophene derivatives (Bingöl et al., 2005).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoato antennas were studied for their ability to sensitize Eu(III) and Tb(III) luminescence, showing promising results for applications in luminescent materials and potentially in imaging (Viswanathan & Bettencourt-Dias, 2006).

Future Directions

While specific future directions for 4-(Thiophen-3-YL)nicotinic acid are not mentioned in the search results, research into similar compounds continues to be an active area of study. For example, the modification of natural products and the active substructure splicing method have been used to design and synthesize a series of new N-(thiophen-2-yl) nicotamide derivatives .

Properties

IUPAC Name

4-thiophen-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKSDGLKJMRIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692401
Record name 4-(Thiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-67-8
Record name 4-(Thiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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